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Mechanism of Action and Inhibitory Profile
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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

The core difference between these compounds lies in their targets within the PI3K/AKT/mTOR pathway.
Voxtalisib is a dual inhibitor, while X1.147 is a PI3K-selective inhibitor.

Feature Voxtalisib (XL765) XL147 (Information Limited)

Primary Target Dual PI3BK/mTOR inhibitor [1] PI3K-selective inhibitor [1]

PI3K Isoforms Inhibits p110aq, B, vy, o [1] Information not specific in search
results

mTOR Inhibition  Yes (IC50 = 157 nM) [1] No (IC50 > 15 pM) [1]

DNA-PK Yes (IC50 = 150 nM) [1] No [1]

Inhibition

Key Broader pathway blockade; inhibits mTOR More focused PI3K inhibition

Differentiator and DNA-PK

Preclinical Evidence and Efficacy

Preclinical studies show that the broader target profile of Voxtalisib can lead to stronger anti-tumor effects in

certain contexts.
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e Enhanced Apoptosis and Autophagy: In pancreatic cancer (PDA) cell lines, Voxtalisib inhibited

cell viability and induced apoptosis more effectively and at lower concentrations than the PI3K-
selective inhibitor XL147. The effect of Voxtalisib was associated with a greater reduction in the
phosphorylation of mTOR targets (S6, S6K, 4EBP1) and the induction of autophagy, which was not
observed with PI3K inhibition alone [1].

¢ In Vivo Synergy: In mouse xenograft models, Voxtalisib alone did not show significant tumor growth
inhibition. However, when combined with the autophagy inhibitor chloroquine, it resulted in significant
tumor growth inhibition, suggesting that its efficacy can be enhanced with combination therapies [1].

¢ Activity in Glioblastoma: In an intracranial glioblastoma model, oral administration of Voxtalisib led
to a significant reduction in tumor bioluminescence and improved median survival in mice. Its
combination with temozolomide showed an even greater effect [1].

Experimental Protocols from Preclinical Studies

Below is a summary of key methodologies used to generate the data discussed above [1].

Assay Type

Protocol Summary

In Vitro Kinase Inhibition
(1C50)

Cell Viability/Apoptosis

Pathway Modulation
(Western Blot)
Autophagy Induction (Acidic

Vesicular Organelles)

In Vivo Xenograft Efficacy

Enzyme activity assays measuring compound concentration that
inhibits 50% of kinase (PI3K isoforms, mTOR, DNA-PK) activity.

Cells treated with compounds for 24-72 hours; apoptosis measured by
Annexin V staining via FACS.

Treated cells harvested; phosphorylation levels of pathway proteins
(pS6, pS6K, p4E-BP1) analyzed by western blotting.

Vital staining of treated cells with acridine orange; degree of AVO
formation measured by fold increase in fluorescence intensity via
FACS.

Mice with implanted tumor cells (e.g., BXPC-3) treated with compound
(e.g., 30 mg/kg Voxtalisib) alone or in combination (e.g., 50 mg/kg
chloroquine); tumor volume measured over time.

PIBK/AKT/mMTOR Pathway and Drug Targets
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This diagram illustrates the signaling pathway and shows where Voxtalisib and X1.147 exert their effects.
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The diagram shows that XL147 acts solely on PI3K, while Voxtalisib has a broader effect by
simultaneously inhibiting PI3K, mTORC]1, and mTORC2. This dual inhibition can prevent the pathway
reactivation that often occurs with single-node inhibitors, potentially leading to more sustained anti-tumor
effects [2].
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Interpretation Guide for Professionals

e Choosing Voxtalisib: Consider Voxtalisib for contexts where broader pathway blockade is
desired. This is particularly relevant in tumors with mTOR pathway dependency or for strategies
involving combination with other agents like autophagy inhibitors [1] [2].

e Choosing a PI3K-Selective Inhibitor: A selective inhibitor like XL147 might be preferable when the
goal is to isolate the role of PI3K signaling or to minimize potential toxicities associated with mTOR
inhibition. Newer-generation a-specific PI3K inhibitors are also being developed to spare immune
cells, which could be crucial for combination with immunotherapies [2].

¢ Clinical Context: A phase 2 study of Voxtalisib in hematologic malignancies showed an acceptable
safety profile but low efficacy in most lymphoma types, though it did show efficacy in follicular
lymphoma. This highlights that preclinical activity does not always directly translate to clinical success

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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